molecular formula C17H14BrClN4O2S B10908031 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]propanehydrazide

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]propanehydrazide

Cat. No.: B10908031
M. Wt: 453.7 g/mol
InChI Key: WXAULPRWJVGLGM-DNTJNYDQSA-N
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Description

2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N’~1~-[(E)-1-(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE is a complex organic compound that features a benzimidazole core, a sulfanyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N’~1~-[(E)-1-(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Sulfanyl Group: This step involves the substitution of a hydrogen atom on the benzimidazole ring with a sulfanyl group, often using thiol reagents.

    Formation of the Hydrazide Moiety: This involves the reaction of a hydrazine derivative with a suitable acylating agent.

    Final Coupling Reaction: The final step involves the condensation of the benzimidazole-sulfanyl intermediate with the hydrazide derivative in the presence of a suitable catalyst or under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the specific reaction.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Due to its structural features, the compound may exhibit antimicrobial properties and can be studied for potential use in pharmaceuticals.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a candidate for drug development.

Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for the development of new therapeutic agents, particularly in the treatment of infections or cancer.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N’~1~-[(E)-1-(3-BROMO-5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE would depend on its specific application. For instance, if used as an antimicrobial agent, it may disrupt cell wall synthesis or interfere with essential enzymes in the microbial cells. If used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N’~1~-[(E)-1-(3-BROMO-2-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE: Similar structure but lacks the chlorine atom.

    2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N’~1~-[(E)-1-(3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE: Similar structure but lacks the bromine atom.

Uniqueness

The presence of both bromine and chlorine atoms in the compound provides unique electronic and steric properties, potentially enhancing its reactivity and specificity in various applications.

Properties

Molecular Formula

C17H14BrClN4O2S

Molecular Weight

453.7 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C17H14BrClN4O2S/c1-9(26-17-21-13-4-2-3-5-14(13)22-17)16(25)23-20-8-10-6-11(19)7-12(18)15(10)24/h2-9,24H,1H3,(H,21,22)(H,23,25)/b20-8+

InChI Key

WXAULPRWJVGLGM-DNTJNYDQSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C(=CC(=C1)Cl)Br)O)SC2=NC3=CC=CC=C3N2

Canonical SMILES

CC(C(=O)NN=CC1=C(C(=CC(=C1)Cl)Br)O)SC2=NC3=CC=CC=C3N2

Origin of Product

United States

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